(2-(Piperidin-1-yl)thiazol-4-yl)methanamine
CAS No.:
Cat. No.: VC15864061
Molecular Formula: C9H15N3S
Molecular Weight: 197.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3S |
|---|---|
| Molecular Weight | 197.30 g/mol |
| IUPAC Name | (2-piperidin-1-yl-1,3-thiazol-4-yl)methanamine |
| Standard InChI | InChI=1S/C9H15N3S/c10-6-8-7-13-9(11-8)12-4-2-1-3-5-12/h7H,1-6,10H2 |
| Standard InChI Key | CEGALTMKUPFUFJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C2=NC(=CS2)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct components:
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Thiazole ring: A five-membered aromatic heterocycle containing sulfur (S) and nitrogen (N) atoms at positions 1 and 3, respectively.
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Piperidine moiety: A saturated six-membered ring with one nitrogen atom, conferring conformational flexibility and basicity.
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Methanamine group: A primary amine (-NH₂) attached to the thiazole ring via a methylene (-CH₂-) linker.
This combination creates a hybrid scaffold capable of diverse non-covalent interactions, including hydrogen bonding (via the amine) and hydrophobic interactions (via the piperidine and thiazole rings).
Key Physicochemical Parameters
While direct experimental data for (2-(Piperidin-1-yl)thiazol-4-yl)methanamine is limited in the provided sources, analogous compounds such as {1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine (PubChem CID: 50987749) offer insights :
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Molecular formula: C₁₁H₁₉N₃S
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Molecular weight: ~225.36 g/mol
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Hydrogen bond donors/acceptors: 1/4
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Rotatable bonds: 3
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Topological polar surface area (TPSA): ~70.4 Ų
These properties suggest moderate solubility in polar solvents and potential blood-brain barrier permeability (TPSA < 90 Ų) .
Synthesis and Manufacturing
Thiazole Ring Formation
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Hantzsch thiazole synthesis: Condensation of thiourea with α-haloketones or α-haloesters, followed by cyclization.
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Modification of pre-formed thiazoles: Functionalization at the 4-position via nucleophilic substitution or cross-coupling reactions.
Piperidine Incorporation
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N-alkylation: Reaction of piperidine with thiazole-bearing alkyl halides.
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Reductive amination: Coupling of piperidine with aldehyde intermediates derived from thiazole precursors.
Optimization Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the thiazole’s 4-position.
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Amine protection: Preventing unwanted side reactions during methanamine functionalization.
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
The compound’s modular structure allows for derivatization at multiple sites:
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Thiazole C-2 position: Introduction of electron-withdrawing groups to modulate aromaticity.
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Piperidine N-atom: Quaternary ammonium salt formation to enhance solubility.
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Methanamine group: Acylation or sulfonylation to create prodrugs.
Pharmacokinetic Considerations
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Lipophilicity: Predicted logP ~2.1 (calculated using PubChem data for analogs) .
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Metabolic stability: Piperidine rings are prone to CYP450-mediated oxidation, necessitating structural tweaks for improved half-life.
Comparative Analysis with Related Compounds
| Compound | Structural Features | Key Activities |
|---|---|---|
| 2-Aminothiazole | Thiazole + primary amine | Antimicrobial, antiviral |
| 4-Methylthiazole | Thiazole + methyl group | Anti-inflammatory |
| Piperidinyl-thiazoles | Thiazole-piperidine hybrids | Antitumor, CNS agents |
Data aggregated from structural analogs highlight the critical role of the piperidine-thiazole synergy in enhancing bioactivity across multiple therapeutic areas .
Future Research Directions
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Mechanistic studies: Elucidate target engagement using crystallography or molecular docking.
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SAR optimization: Systematic modification of the piperidine and methanamine groups.
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In vivo efficacy: Evaluate pharmacokinetics and toxicity in animal models.
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